Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate
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Overview
Description
Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring and a pyridine ring, which are connected through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate typically involves the reaction of naphthalen-2-ylamine with methyl(3-methylpyridin-2-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)carboxylate.
Reduction: Formation of naphthalen-2-yl methyl(3-methylpyridin-2-yl)methanol.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl methylcarbamate
- Methyl(3-methylpyridin-2-yl)carbamate
- Naphthalen-2-yl ethyl(3-methylpyridin-2-yl)carbamate
Uniqueness
Naphthalen-2-yl methyl(3-methylpyridin-2-yl)carbamate is unique due to the combination of the naphthalene and pyridine rings, which confer distinct chemical and biological properties
Properties
CAS No. |
88678-19-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
naphthalen-2-yl N-methyl-N-(3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-5-11-19-17(13)20(2)18(21)22-16-10-9-14-7-3-4-8-15(14)12-16/h3-12H,1-2H3 |
InChI Key |
GGWGSVNPLVEKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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